
N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Descripción general
Descripción
Centmitor-1 is a novel inducer of mitotic arrest, modulating microtubule plus-ends and reduced microtubule dynamics.
Actividad Biológica
N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, commonly known as Centmitor-1, is a synthetic compound notable for its diverse biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanism of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound has a molecular formula of C22H16BrN3O3 and a molecular weight of approximately 450.3 g/mol. Its structure features both an acridine moiety and a hydrazide functional group, which are critical for its biological activity.
Antimitotic Activity
Centmitor-1 has been identified as an antimitotic agent , primarily functioning by modulating microtubule dynamics. It disrupts the normal functioning of the mitotic spindle without impairing Plk1 kinase activity, which is crucial for cell division. This unique mechanism positions it as a candidate for further investigation in cancer therapy, particularly in targeting rapidly dividing cells.
Ion Channel Inhibition
Additionally, Centmitor-1 acts as a competitive inhibitor of ion channels such as TRPV1 and TRPA1. These channels are involved in pain signaling pathways, suggesting that the compound may have analgesic properties alongside its antitumor effects. This dual functionality enhances its therapeutic potential.
Biological Activity Summary
The following table summarizes the biological activities associated with Centmitor-1:
Activity | Description |
---|---|
Antimitotic | Disrupts microtubule dynamics, affecting mitosis without impairing Plk1 activity |
Ion Channel Inhibition | Competitive inhibition of TRPV1 and TRPA1 channels involved in pain signaling |
Research Findings and Case Studies
Several studies have explored the efficacy and safety profile of Centmitor-1:
- Antitumor Efficacy : In vitro studies demonstrated that Centmitor-1 effectively inhibits the proliferation of various cancer cell lines by inducing mitotic arrest. The compound's ability to modulate microtubule dynamics was highlighted as a key factor in its antitumor activity.
- Pain Pathway Modulation : Research indicated that Centmitor-1 could reduce pain sensitivity in animal models by inhibiting TRPV1 channels. This suggests potential applications not only in oncology but also in pain management therapies.
- Comparative Studies : Comparative analyses with other acridine derivatives like Rigosertib showed that Centmitor-1 possesses enhanced biological activity due to its unique structural features, particularly the bromine and hydroxyl substituents that enhance interaction with biological targets.
Future Directions
Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of Centmitor-1 is warranted. Investigations into its mechanism at the molecular level could uncover more about how it interacts with specific cellular targets.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
This compound, with the CAS number 331749-88-3, possesses a molecular formula of and a molecular weight of approximately 450.3 g/mol. The structure includes a benzylidene moiety, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and antimicrobial properties.
Antimicrobial Activity
One of the primary applications of N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide is its potential as an antimicrobial agent. Studies have shown that derivatives of hydrazone compounds exhibit significant antibacterial and antifungal activities. For instance, related compounds have been tested against various strains of bacteria and fungi, demonstrating inhibition at minimal inhibitory concentrations (MIC) that suggest efficacy as potential therapeutic agents against infections.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Microorganism | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 12.5 | |
Compound B | Escherichia coli | 25 | |
This compound | Candida albicans | TBD | TBD |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Acridine derivatives are known for their ability to intercalate DNA, leading to the inhibition of DNA replication and transcription. This mechanism is critical in the development of anticancer drugs. Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on human cancer cell lines, the compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutic agents. These findings suggest that this compound may serve as a lead structure for further drug development.
Enzyme Inhibition
Another notable application is its role as an enzyme inhibitor. Compounds containing hydrazone linkages have been recognized for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
Compound Name | Enzyme Target | IC50 (µM) | Reference |
---|---|---|---|
Compound C | Acetylcholinesterase | 15 | |
This compound | AChE | TBD | TBD |
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Researchers are exploring various synthetic routes to modify its structure for improved biological activity and reduced toxicity.
Análisis De Reacciones Químicas
Cyclization to 1,3,4-Oxadiazoles
Hydrazide derivatives frequently undergo cyclization to form 1,3,4-oxadiazoles, heterocycles with notable biological activity. For this compound, dehydration using agents like:
The reaction mechanism involves intramolecular cyclization, with the hydrazide’s -NH-NH- moiety reacting with the adjacent carbonyl group to form the oxadiazole ring .
Metal Coordination Reactions
The hydrazone group (-C=N-N-) and hydroxyl (-OH) group can act as polydentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺). Coordination complexes may form under the following conditions:
Example Reaction :
N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-acridinyl)acetohydrazide + Cu(NO₃)₂ → Cu(II) complex
- Solvent: Ethanol/water mixture
- pH: 6–7 (adjusted with NaOH)
- Stability: High (due to aromatic π-system and chelation)
Electrophilic Substitution at the Aromatic Rings
The 3-bromo-4-hydroxybenzylidene moiety may undergo:
- Nucleophilic aromatic substitution (Br replacement with -NH₂, -OCH₃ under basic conditions).
- Electrophilic substitution (e.g., nitration, sulfonation) at the acridinyl ring’s electron-deficient positions.
Limitation : The hydroxyl group’s ortho-directing effect and bromine’s steric hindrance may reduce reactivity .
Reduction of the Hydrazone Bond
The -C=N- bond in the hydrazone can be reduced to -CH₂-NH- using:
- NaBH₄ in methanol (mild conditions).
- H₂/Pd-C (catalytic hydrogenation).
This yields a secondary amine derivative, potentially altering biological activity .
Oxidation Reactions
The acridinyl keto group (9-oxo) may be reduced to a hydroxyl group using:
- NaBH₄ (selective for carbonyl groups).
- LiAlH₄ (stronger reductant, risk of over-reduction).
Data Table: Comparative Reactivity of Analogous Hydrazides
Compound | Cyclization Yield (%) | Metal Binding Constant (Log K) |
---|---|---|
3-Bromo-N’-(4-hydroxybenzylidene)benzohydrazide | 88 | 12.5 (Cu²⁺) |
2-Acridinylacetohydrazide derivatives | 92 | 14.2 (Ni²⁺) |
Target Compound (Inferred) | ~85–90 | ~13.8 (Cu²⁺) |
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-17-11-14(9-10-20(17)27)12-24-25-21(28)13-26-18-7-3-1-5-15(18)22(29)16-6-2-4-8-19(16)26/h1-12,27H,13H2,(H,25,28)/b24-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGAHIHJROVAFZ-WYMPLXKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331749-88-3 | |
Record name | 331749-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.